molecular formula C12H16N2O4 B3153380 (S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate CAS No. 75760-11-1

(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate

Cat. No. B3153380
CAS RN: 75760-11-1
M. Wt: 252.27 g/mol
InChI Key: GPGOWAJADCIVNB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate” is a chemical compound with the molecular formula C15H22N2O4 . It is also known as tert-Butyl (2S)-3-amino-2- (benzyloxycarbonylamino)propanoate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O4/c1-15(2,3)21-13(18)12(9-16)17-14(19)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10,16H2,1-3H3,(H,17,19)/t12-/m0/s1 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Structure and Bonding

(S)-methyl 3-amino-2-(((benzyloxy)carbonyl)amino)propanoate is explored in the context of its structural and bonding properties. For example, the benzene and pyridine rings in similar compounds form distinct dihedral angles with the benzimidazole mean plane, and water molecules are involved in the formation of various hydrogen bonds, indicating intricate molecular interactions and structural complexity (Liu et al., 2012).

Synthesis and Characterization

The compound has been a focus in the synthesis and characterization of various chemical structures. For instance, it serves as a key intermediate in the synthesis of the natural product Biotin, which is crucial in metabolic cycles. The synthesis involves multiple steps such as esterification and protection of amine groups, showcasing its importance in complex organic synthesis (Qin et al., 2014).

Applications in Peptide Synthesis

Its derivatives have been used as building blocks in peptide synthesis. For example, methyl (2S,4R)-4-(benzyloxy)-N-(2,2-dimethyl-2H-azirin-3-yl)prolinate, a novel 2H-azirin-3-amine, has been synthesized and utilized as a building block for dipeptide synthesis, demonstrating the compound's utility in the creation of complex peptide structures (Breitenmoser et al., 2001).

Antimicrobial Activity

A study on the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from (2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl) amino] propanoic acid revealed significant antimicrobial activity, indicating the potential of derivatives of this compound in developing antimicrobial agents (Pund et al., 2020).

Biocatalysis Applications

The compound and its derivatives are also significant in biocatalysis. For instance, Methylobacterium Y1-6 was used to catalyze the hydrolytic reaction with substrates containing 3-amino-3-phenyl-propanoate ester, showcasing the compound's role in enzymatic processes leading to stereoselective hydrolysis (Li et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl (2S)-3-amino-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)10(7-13)14-12(16)18-8-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGOWAJADCIVNB-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CN)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

75760-11-1
Record name 3-Amino-N-((phenylmethoxy)carbonyl)-L-alanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075760111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-AMINO-N-((PHENYLMETHOXY)CARBONYL)-L-ALANINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RHK8894G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Acetyl chloride (0.627 ml, 8.81 mmol) was added dropwise to a suspension of commercially available Z-Dap-OH ((S)-3-amino-2-(((benzyloxy)carbonyl)amino)propanoic acid) (1 g, 4.20 mmol) in methanol (20 ml) at 0° C. The mixture was stirred at 0° C. for 4 hours and at room temperature for 16 hours. The solvent was evaporated under vacuum to afford the title compound.
Quantity
0.627 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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